4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide
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Overview
Description
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzenecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, leading to changes in the compound’s reactivity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities or modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the original compound.
Scientific Research Applications
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzoyl chloride
- 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl derivatives
Uniqueness
What sets 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug design and the development of specialized materials.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-14(21)11-7-5-10(6-8-11)9-18-15(19)12-3-1-2-4-13(12)16(18)20/h1-8H,9H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXACBJHQLWLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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